2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride
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Overview
Description
2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H8FNO2S. It is known for its unique chemical structure, which includes a cyano group, a cyclopropyl group, and a sulfonyl fluoride group. This compound has gained attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride typically involves the reaction of cyclopropylmethylamine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding sulfonic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid.
Reduction: Formation of the corresponding amine derivative.
Scientific Research Applications
2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The cyano group and cyclopropyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
2-Cyano-2-cyclopropylethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2-Cyano-2-cyclopropylethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group. The chloride derivative may have different reactivity and applications.
2-Cyano-2-cyclopropylethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group. The sulfonamide derivative may exhibit different biological activities and properties.
2-Cyano-2-cyclopropylethane-1-sulfonic acid: The hydrolysis product of this compound. The sulfonic acid derivative may have different solubility and reactivity.
Properties
IUPAC Name |
2-cyano-2-cyclopropylethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2S/c7-11(9,10)4-6(3-8)5-1-2-5/h5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMISZTUYMVXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CS(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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